![molecular formula C10H16O2 B14258445 1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl- CAS No. 189358-53-0](/img/structure/B14258445.png)
1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl- is a chemical compound with the molecular formula C10H16O2. It is an organic compound that belongs to the class of alkenes, characterized by the presence of a double bond between carbon atoms. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Vorbereitungsmethoden
The synthesis of 1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 1-butene with 3-methyl-1-butenyl ethyl ether under specific reaction conditions. The reaction typically requires the presence of a catalyst and controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale chemical processes that utilize similar reaction pathways but are optimized for higher yields and efficiency. These methods often employ advanced catalytic systems and continuous flow reactors to achieve the desired product on an industrial scale .
Analyse Chemischer Reaktionen
1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents such as halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules for various applications.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems, often involves this compound.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and properties. These modifications can influence biological systems, such as enzyme activity or receptor binding, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl- can be compared with other similar compounds, such as:
1-Butene, 3-methyl-: This compound has a similar structure but lacks the ethoxy and propynyl groups, resulting in different chemical properties and reactivity.
1-Butene, 1-ethoxy-3-methyl-: This compound has an ethoxy group but differs in the position of the substituents, leading to variations in its chemical behavior.
Eigenschaften
CAS-Nummer |
189358-53-0 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
3-(1-ethoxyprop-2-ynoxy)-3-methylbut-1-ene |
InChI |
InChI=1S/C10H16O2/c1-6-9(11-8-3)12-10(4,5)7-2/h1,7,9H,2,8H2,3-5H3 |
InChI-Schlüssel |
MIWAYVRWLGHFSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C#C)OC(C)(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


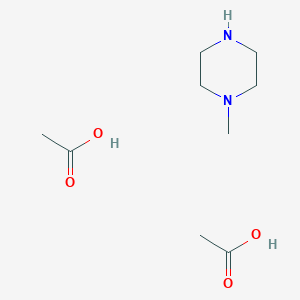
![Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate](/img/structure/B14258365.png)
![2,2'-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid](/img/structure/B14258370.png)
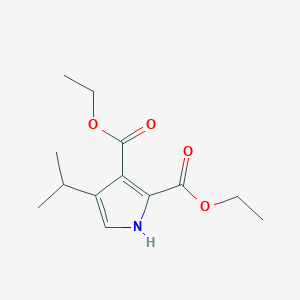
![(5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one](/img/structure/B14258389.png)
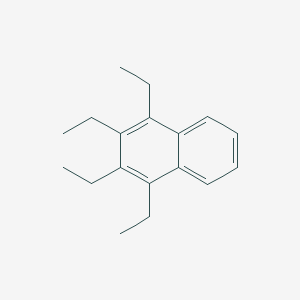
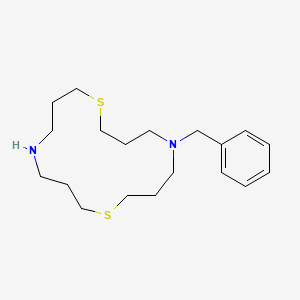
![1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane](/img/structure/B14258411.png)
![4-[2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14258419.png)

![1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane](/img/structure/B14258431.png)

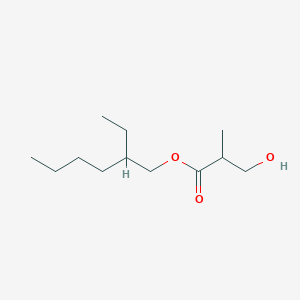
![2-Propanol, 1-[[(2-bromophenyl)methylene]amino]-](/img/structure/B14258448.png)
